An In-depth Technical Guide to 3,4-Dibromobenzonitrile (CAS No. 188984-35-2)
An In-depth Technical Guide to 3,4-Dibromobenzonitrile (CAS No. 188984-35-2)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals. All laboratory work should be conducted in accordance with established safety protocols and regulations.
Introduction: The Strategic Importance of 3,4-Dibromobenzonitrile in Synthesis
In the landscape of modern organic synthesis and drug discovery, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3,4-Dibromobenzonitrile, identified by CAS number 188984-35-2, emerges as a highly versatile and valuable intermediate.[1] Its benzene ring, substituted with two bromine atoms and a nitrile group, offers multiple reactive sites for a diverse range of chemical transformations.[2] This unique structural arrangement makes it an attractive precursor for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides a comprehensive overview of the core properties, safety considerations, and synthetic applications of 3,4-Dibromobenzonitrile, offering insights to researchers and developers aiming to leverage its synthetic potential.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in research and development.
Core Chemical Identity
The fundamental identity of this compound is established by its structural and molecular characteristics.
| Property | Value | Source |
| IUPAC Name | 3,4-dibromobenzonitrile | [][4] |
| CAS Number | 188984-35-2 | [4][5][6][7][8] |
| Molecular Formula | C₇H₃Br₂N | [][4][5][6] |
| Molecular Weight | 260.91 g/mol | [4] |
| Canonical SMILES | C1=CC(=C(C=C1C#N)Br)Br | [][4] |
| InChIKey | WODPYGNFQNGQJU-UHFFFAOYSA-N | [4] |
Computed Physical Properties
Computational models provide valuable estimations of a molecule's behavior and characteristics.
| Property | Value | Source |
| XLogP3 | 3 | [5] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 1 | [5] |
| Rotatable Bond Count | 0 | [5] |
| Exact Mass | 260.86117 Da | [4] |
| Monoisotopic Mass | 258.86322 Da | [4] |
| Topological Polar Surface Area | 23.8 Ų | [4] |
| Heavy Atom Count | 10 | [5] |
| Complexity | 160 | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 3,4-Dibromobenzonitrile.
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Mass Spectrometry: The mass spectrum of 3,4-Dibromobenzonitrile provides critical information for its identification.[9] Predicted collision cross-section (CCS) values for various adducts can aid in its characterization in complex mixtures.[10]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for 3,4-Dibromobenzonitrile was not found in the provided search results, analysis of related bromobenzonitrile isomers can offer insights into the expected spectral patterns. For instance, the ¹H NMR of brominated benzonitriles will show characteristic aromatic proton signals, with chemical shifts and coupling constants dependent on the substitution pattern.[11][12]
-
Infrared (IR) Spectroscopy: The IR spectrum of 3,4-Dibromobenzonitrile would be expected to show a strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. Other bands corresponding to C-Br and aromatic C-H and C=C vibrations would also be present.
Safety and Handling
Proper handling and awareness of potential hazards are critical when working with any chemical intermediate.
GHS Hazard Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 3,4-Dibromobenzonitrile is classified with the following hazards:
-
H315: Causes skin irritation (Skin Irrit. 2).[4]
-
H319: Causes serious eye irritation (Eye Irrit. 2).[4]
-
H335: May cause respiratory irritation (STOT SE 3).[4]
The signal word for this compound is Warning .[4]
Precautionary Measures and First Aid
Adherence to standard laboratory safety protocols is essential.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Use only in a well-ventilated area. Avoid breathing dust. Wash skin thoroughly after handling.
-
Storage: Store in a dry, well-ventilated place. Keep the container tightly closed.[13]
-
In Case of Exposure:
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[13]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[13]
-
Synthetic Applications and Rationale
The synthetic utility of 3,4-Dibromobenzonitrile lies in the differential reactivity of its functional groups, enabling its use as a versatile scaffold in the synthesis of more complex molecules. It is a key intermediate in the production of various agrochemicals and pharmaceuticals.[1]
Key Reactions and Mechanistic Insights
The bromine and nitrile functionalities are the primary sites for chemical modification. The bromine atoms are susceptible to a variety of cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. The nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions.
Role in Drug Discovery and Development
Nitrile-containing compounds are prevalent in a wide range of pharmaceuticals, where the nitrile group can act as a key binding element or a bioisosteric replacement for other functional groups.[14] Benzonitrile derivatives, in particular, have been investigated for their potential in developing antitumor drugs.[15] The dibromo substitution pattern of 3,4-Dibromobenzonitrile provides a platform for creating diverse libraries of compounds for screening and lead optimization in drug discovery programs. For instance, similar brominated benzonitriles are crucial intermediates in the synthesis of targeted therapies for cancer and inflammatory conditions.[16]
Application in Agrochemicals
Halogenated benzonitriles are important precursors in the synthesis of herbicides and other agrochemicals.[17] The specific substitution pattern of 3,4-Dibromobenzonitrile makes it a valuable starting material for developing new and effective crop protection agents.
Experimental Protocols: A Conceptual Framework
While specific, validated protocols for reactions involving 3,4-Dibromobenzonitrile require development and optimization on a case-by-case basis, the following outlines a conceptual workflow for a common synthetic transformation.
Conceptual Workflow: Suzuki-Miyaura Cross-Coupling
This reaction is a powerful method for forming carbon-carbon bonds.
Caption: Conceptual workflow for a Suzuki-Miyaura cross-coupling reaction using 3,4-Dibromobenzonitrile.
Conclusion: A Versatile Synthetic Intermediate
3,4-Dibromobenzonitrile (CAS No. 188984-35-2) is a valuable and versatile intermediate for chemical synthesis. Its multiple reactive sites allow for the construction of a wide array of complex organic molecules. A thorough understanding of its properties, safe handling procedures, and synthetic potential is crucial for its effective application in the development of new pharmaceuticals, agrochemicals, and advanced materials. As research in these fields continues to advance, the importance of strategic building blocks like 3,4-Dibromobenzonitrile will undoubtedly grow.
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